molecular formula C14H12N4O2S B11000659 2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11000659
M. Wt: 300.34 g/mol
InChI Key: YUNLLYFHBGFLHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves several steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . These reactions typically require specific conditions such as the presence of a base and controlled temperature to ensure the desired product is obtained.

Chemical Reactions Analysis

2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, acids, and bases . For example, the compound can react with α-bromo ketones to form intermediate products that undergo further transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine moiety can be readily modified to optimize its interaction with biological targets . This interaction often involves binding to enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-methyl-5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-9-8-18-13(20)11(7-17-14(18)21-9)12(19)16-6-10-3-2-4-15-5-10/h2-5,7-8H,6H2,1H3,(H,16,19)

InChI Key

YUNLLYFHBGFLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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